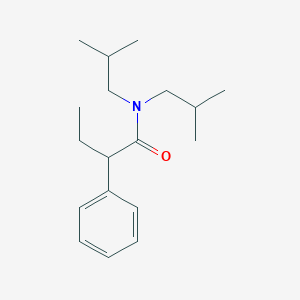
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide, also known as Xanthatin, is a natural compound found in certain plants, including Xanthium strumarium. This compound has been the focus of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant extracts. It has been shown to have low toxicity and can be used in relatively high doses without causing harm to cells. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, research is needed to determine the potential side effects of long-term use of this compound. Finally, studies are needed to determine the potential of this compound as a treatment for other inflammatory diseases, such as arthritis and inflammatory bowel disease.
Conclusion
This compound is a natural compound found in certain plants that has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, further research is needed to determine its optimal dosage and administration route, potential side effects, and potential as a treatment for other inflammatory diseases.
Synthesis Methods
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide can be synthesized from the extract of Xanthium strumarium. The extract is purified using various methods such as column chromatography, recrystallization, and high-performance liquid chromatography. The final product is obtained in a crystalline form.
Scientific Research Applications
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, liver, and lung cancer. It has also been found to inhibit the replication of the hepatitis B virus.
properties
Molecular Formula |
C22H17NO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H17NO4/c1-13-10-19-20(26-12-25-19)11-16(13)23-22(24)21-14-6-2-4-8-17(14)27-18-9-5-3-7-15(18)21/h2-11,21H,12H2,1H3,(H,23,24) |
InChI Key |
QFQCFGKQKYOJSI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OCO2 |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)



![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
